molecular formula C12H8F2O B13201358 2-Fluoro-3-(4-fluorophenyl)phenol CAS No. 1214345-51-3

2-Fluoro-3-(4-fluorophenyl)phenol

Cat. No.: B13201358
CAS No.: 1214345-51-3
M. Wt: 206.19 g/mol
InChI Key: IHZRNOUFEWCZFQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-(4-fluorophenyl)phenol is an aromatic compound that features a phenol group substituted with fluorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(4-fluorophenyl)phenol can be achieved through several methods, including:

    Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated phenol under palladium catalysis.

    Direct Fluorination: Another approach involves the direct fluorination of 3-(4-fluorophenyl)phenol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound often utilizes the Suzuki–Miyaura coupling due to its scalability and efficiency. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(4-fluorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

2-Fluoro-3-(4-fluorophenyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(4-fluorophenyl)phenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenol
  • 4-Fluorophenol
  • 3-Fluorophenol

Comparison

2-Fluoro-3-(4-fluorophenyl)phenol is unique due to the presence of two fluorine atoms at specific positions on the phenol ring. This dual substitution enhances its chemical stability and reactivity compared to similar compounds with only one fluorine atom. Additionally, the electronic properties of the compound are distinct, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

1214345-51-3

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

IUPAC Name

2-fluoro-3-(4-fluorophenyl)phenol

InChI

InChI=1S/C12H8F2O/c13-9-6-4-8(5-7-9)10-2-1-3-11(15)12(10)14/h1-7,15H

InChI Key

IHZRNOUFEWCZFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)F)C2=CC=C(C=C2)F

Origin of Product

United States

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